molecular formula C9H8BrFO2 B1381216 Methyl 2-(2-bromo-6-fluorophenyl)acetate CAS No. 1427397-15-6

Methyl 2-(2-bromo-6-fluorophenyl)acetate

Cat. No.: B1381216
CAS No.: 1427397-15-6
M. Wt: 247.06 g/mol
InChI Key: QXIUUACWTNNJID-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromo-6-fluorophenyl)acetate is an organic compound with the molecular formula C9H8BrFO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-bromo-6-fluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(2-bromo-6-fluorophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the halogenation of methyl 2-phenylacetate. In this process, bromine and fluorine are introduced to the aromatic ring through electrophilic aromatic substitution reactions. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride to facilitate the halogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromo-6-fluorophenyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can be substituted by other nucleophiles. For example, nucleophilic aromatic substitution can replace the bromine atom with an amine group.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The aromatic ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for aromatic oxidation.

Major Products

    Substitution: Amino derivatives when bromine is replaced by an amine.

    Reduction: Alcohol derivatives from the reduction of the ester group.

    Oxidation: Quinones or other oxidized aromatic compounds.

Scientific Research Applications

Methyl 2-(2-bromo-6-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism by which methyl 2-(2-bromo-6-fluorophenyl)acetate exerts its effects depends on the specific reaction or application. In enzymatic hydrolysis, for example, the ester bond is cleaved by esterases, resulting in the formation of the corresponding acid and alcohol. The bromine and fluorine substituents can influence the reactivity and selectivity of the compound in various chemical reactions by altering the electronic properties of the aromatic ring.

Comparison with Similar Compounds

Methyl 2-(2-bromo-6-fluorophenyl)acetate can be compared with other halogenated phenylacetates, such as:

    Methyl 2-(4-bromo-2-fluorophenyl)acetate: Similar in structure but with different positions of the bromine and fluorine atoms, leading to different reactivity and applications.

    Methyl 2-(2-chloro-6-fluorophenyl)acetate: Chlorine substitution instead of bromine, which can affect the compound’s reactivity and biological activity.

    Methyl 2-(2-bromo-4-fluorophenyl)acetate: Another positional isomer with distinct chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to unique reactivity and applications in various fields of research and industry.

Biological Activity

Methyl 2-(2-bromo-6-fluorophenyl)acetate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine and a fluorine atom attached to a phenyl ring, contributing to its unique reactivity and biological profile. The molecular formula is C10_{10}H8_{8}BrF O2_{2}, with a molecular weight of approximately 263.07 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen atoms (bromine and fluorine) can enhance the compound's binding affinity, which is crucial for its pharmacological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer pathways, potentially leading to reduced tumor growth.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity :
    • In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines. This compound may exhibit similar effects, contributing to its potential as an anticancer agent.
  • Anti-inflammatory Properties :
    • Compounds with halogenated phenyl groups have been shown to possess anti-inflammatory effects. This suggests that this compound may also modulate inflammatory pathways.
  • Antimicrobial Activity :
    • Some studies suggest that halogenated compounds can exhibit antimicrobial properties against various bacterial strains . Although specific data on this compound is limited, it aligns with the observed activities of structurally related compounds.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates inflammatory pathways
AntimicrobialPotential activity against bacterial strains

Synthesis and Applications

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Synthetic Pathways

Several synthetic routes have been developed for producing this compound, often involving halogenation reactions followed by esterification processes.

Properties

IUPAC Name

methyl 2-(2-bromo-6-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-9(12)5-6-7(10)3-2-4-8(6)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIUUACWTNNJID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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